Bornaprine

muscarinic receptor pharmacodynamics receptor binding

Bornaprine (CAS 20448-86-6) is a non-selective M1/M2 muscarinic antagonist with demonstrated superior efficacy against parkinsonian tremor and hypersalivation compared to M1-selective alternatives like Biperiden. A double-blind placebo-controlled study confirmed significant tremor reduction at 8 mg/day in L-Dopa-refractory patients. Its ~30-hour elimination half-life supports once-daily dosing in translational research. Choose Bornaprine for protocols requiring combined M1/M2 blockade in tremor-focused parkinsonism, REM sleep architecture, or central cholinergic pathway studies. Not interchangeable with Biperiden for tremor-specific applications.

Molecular Formula C21H31NO2
Molecular Weight 329.5 g/mol
CAS No. 20448-86-6
Cat. No. B1667371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornaprine
CAS20448-86-6
Synonymsornaprine
bornaprine hydrochloride
Kr 339
Sormodren
Molecular FormulaC21H31NO2
Molecular Weight329.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCOC(=O)C1(CC2CCC1C2)C3=CC=CC=C3
InChIInChI=1S/C21H31NO2/c1-3-22(4-2)13-8-14-24-20(23)21(18-9-6-5-7-10-18)16-17-11-12-19(21)15-17/h5-7,9-10,17,19H,3-4,8,11-16H2,1-2H3/t17-,19+,21?/m1/s1
InChIKeyBDNMABJZSXTKAQ-VCPDFFEISA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Bornaprine CAS 20448-86-6: Technical Baseline and Procurement Identity for Anticholinergic Research


Bornaprine (CAS 20448-86-6, UNII 9M363FGA7J) is a synthetic anticholinergic agent classified as a non-selective muscarinic acetylcholine receptor antagonist [1]. It belongs to the tertiary amine subclass of antiparkinsonian anticholinergics (ATC N04AA11) [2]. The compound is characterized by a bicyclo[2.2.1]heptane (norbornane) core structure with molecular formula C21H31NO2 and molecular weight 329.48 g/mol [3]. Bornaprine demonstrates a pA2 value of 7.27 ± 0.21 for muscarinic receptor antagonism, indicating potent receptor binding affinity [4]. The compound exhibits high protein binding (96%) and an elimination half-life of approximately 30 hours in humans [5].

Bornaprine vs. In-Class Anticholinergics: Why Generic Substitution Without Quantitative Verification Is Not Scientifically Justified


Within the N04AA tertiary amine anticholinergic class, receptor subtype selectivity profiles diverge substantially across individual agents, directly impacting both therapeutic specificity and adverse effect liability . Bornaprine exhibits non-selective antagonism across M1 and M2 muscarinic receptor subtypes, whereas closely related agents such as biperiden demonstrate M1-selective binding profiles [1]. These differences in receptor subtype engagement translate into distinct clinical efficacy patterns: animal studies indicate biperiden is more effective for rigidity and akinesia, while bornaprine demonstrates superior efficacy for tremor and hypersalivation . Consequently, interchange without compound-specific quantitative validation—whether in receptor binding assays, in vivo efficacy models, or analytical method development—risks compromising experimental reproducibility and clinical relevance. The following evidence dimensions provide the necessary quantitative framework for informed compound selection.

Bornaprine CAS 20448-86-6: Quantified Differential Evidence for Procurement Decision-Making


Receptor Subtype Selectivity: Bornaprine (Non-Selective M1/M2) vs. Biperiden (M1-Selective)

Bornaprine demonstrates non-selective antagonism across both M1 and M2 muscarinic acetylcholine receptor subtypes, in contrast to biperiden which binds highly specifically to M1 receptors in the cortex, hippocampus, and striatum . In a randomized, double-blind crossover study of 12 healthy volunteers, both bornaprine (4 mg) and biperiden (4 mg) were administered orally. Both drugs suppressed REM sleep, confirming central anticholinergic activity, but the differential receptor subtype engagement supports distinct pharmacological profiles [1]. Bornaprine's non-selective M1/M2 profile contrasts with biperiden's M1 selectivity, which has been associated with better cardiac tolerability .

muscarinic receptor pharmacodynamics receptor binding anticholinergic parkinsonism

Differential Clinical Efficacy: Bornaprine Superior for Tremor vs. Biperiden for Rigidity and Akinesia

Animal studies demonstrate differential therapeutic profiles between bornaprine and biperiden. Biperiden is more effective by degrees for rigidity and akinesia, whereas bornaprine shows greater efficacy for tremor and hypersalivation . This differentiation is further supported by accelerometric measurements of tremor severity in Parkinson's disease patients, which confirmed the good efficacy of bornaprine for rest tremor, postural tremor, and action tremor . Assessor evaluations from clinicians and users corroborate the good efficacy of biperiden on rigidity and of bornaprine (Sormodren) on parkinsonian tremor . Both compounds exhibit mild anti-akinetic activity, but the differential tremor versus rigidity efficacy profiles represent a meaningful clinical distinction.

Parkinson's disease tremor rigidity akinesia hypersalivation efficacy

Metabolic Fate and Active Metabolite Contribution: 5-Hydroxyl-Bornaprine Pharmacological Activity

Bornaprine undergoes extensive hepatic metabolism, with 5-hydroxyl-bornaprine identified as a major active metabolite that retains pharmacological activity . In isolated rat atrium preparations, bornaprine demonstrates a pA2 value of 7.27 ± 0.21 for muscarinic receptor antagonism [1]. The presence of an active hydroxylated metabolite distinguishes bornaprine from certain other anticholinergics where metabolites may be primarily inactive. Single oral doses of radiolabeled bornaprine in rats (1 mg/kg), dogs (0.3 mg/kg), and humans (0.03 mg/kg) demonstrated good absorption across species [2]. The compound exhibits 96% protein binding and a 30-hour elimination half-life [3].

metabolism pharmacokinetics active metabolite 5-hydroxyl-bornaprine biotransformation

Synthetic Accessibility and Process Development: Defined Synthesis Routes and Intermediates

Bornaprine synthesis has been characterized through multiple published routes, providing process chemists with defined synthetic pathways. The primary route begins with atropic acid (2-phenyl acrylic acid), which undergoes a Diels-Alder reaction with cyclopentadiene to form the bicyclic norbornane intermediate [1]. Subsequent conversion to the acid chloride followed by esterification with 3-diethylaminopropanol (CAS 622-93-5) yields bornaprine [2]. This well-documented synthetic route contrasts with alternative norbornane-based anticholinergics where fewer published synthesis details may be available. The compound is manufactured and utilized as the hydrochloride salt form (CAS 26908-91-8) for improved water solubility [3].

synthesis Diels-Alder norbornane process chemistry atropic acid intermediates

Regulatory Status and Patent Landscape: Differentiated Intellectual Property and Approval Profile

Bornaprine (originally developed and patented in 1956 by Knoll AG) represents a legacy anticholinergic with expired primary composition-of-matter patents, distinguishing it from newer anticholinergics with active patent protection [1]. The compound is assigned UNII 9M363FGA7J and is listed in FDA substance registries, though it is not currently marketed in the United States and its clinical trial status remains uncertain [2]. Notably, recent patent activity involves investigation of bornaprine in transdermal patch formulations, indicating ongoing commercial interest in alternative delivery systems [3]. This contrasts with certain other N04AA-class anticholinergics that may have more restricted freedom-to-operate or fewer alternative formulation investigations.

patent regulatory FDA transdermal intellectual property orphan drug

Analytical Reference Standards and Impurity Profiling: Available QC Materials for Method Development

Bornaprine hydrochloride (CAS 26908-91-8) reference standards are commercially available with characterized impurities for analytical method development, validation, and quality control applications . Bornaprine Impurity 1 (2-phenylnorbornane-2-carboxylic acid) is fully characterized and compliant with regulatory guidelines, enabling traceability against pharmacopeial standards such as USP or EP . Kovats retention index data for bornaprine on SE-30 columns has been published, facilitating GC identification in analytical workflows [1]. Predicted GC-MS spectra are available through DrugBank, supporting mass spectrometry-based analytical method development [2]. The availability of characterized impurity standards distinguishes bornaprine from less-documented anticholinergics where impurity profiles may be inadequately defined.

impurity reference standard analytical method quality control USP EP

Bornaprine CAS 20448-86-6: High-Value Application Scenarios Based on Verified Differential Evidence


Parkinsonian Tremor Research: Preclinical Models Requiring Tremor-Specific Anticholinergic Efficacy

Bornaprine is the preferred anticholinergic for Parkinson's disease research focused specifically on tremor pathophysiology and therapeutic intervention. Accelerometric measurements confirm bornaprine's good efficacy for rest tremor, postural tremor, and action tremor in Parkinson's patients . Animal studies demonstrate bornaprine's superior efficacy for tremor and hypersalivation compared to biperiden, which shows greater efficacy for rigidity and akinesia . Researchers studying tremor-dominant Parkinson's disease subtypes or investigating neural circuits underlying tremor should select bornaprine to achieve tremor-relevant pharmacological modulation.

Muscarinic Receptor Pharmacology: Probing Non-Selective M1/M2 Antagonism in CNS Studies

Bornaprine serves as a validated pharmacological tool for investigating the combined contributions of M1 and M2 muscarinic receptor subtypes in central nervous system function. Unlike biperiden, which demonstrates M1-selective binding to receptors in cortex, hippocampus, and striatum, bornaprine exhibits non-selective antagonism across both M1 and M2 subtypes . In human sleep studies, both bornaprine (4 mg) and biperiden (4 mg) suppressed REM sleep, supporting the hypothesis that both M1 and M2 receptor subtypes are involved in REM sleep regulation [1]. Researchers requiring a non-selective muscarinic antagonist to probe M1/M2 interactions simultaneously should prioritize bornaprine.

Active Metabolite Pharmacology: Metabolism Studies Requiring Characterized Metabolite Activity

Bornaprine is an ideal model compound for studies investigating the contribution of active metabolites to anticholinergic pharmacology. The compound undergoes extensive metabolism, with 5-hydroxyl-bornaprine identified as a major active metabolite retaining pharmacological activity . In isolated rat atrium preparations, bornaprine demonstrates a pA2 value of 7.27 ± 0.21 [2]. Single oral doses of radiolabeled bornaprine in rats (1 mg/kg), dogs (0.3 mg/kg), and humans (0.03 mg/kg) demonstrated good absorption across species [3]. The compound's 96% protein binding and 30-hour half-life [4] provide additional pharmacokinetic parameters for experimental design.

Analytical Method Development and Quality Control: Validated Reference Standards and Impurity Profiling

Bornaprine hydrochloride (CAS 26908-91-8) is well-supported for analytical method development, validation, and quality control applications. Fully characterized reference standards are commercially available, including Bornaprine Impurity 1 (2-phenylnorbornane-2-carboxylic acid), which is compliant with regulatory guidelines and provides traceability against USP or EP pharmacopeial standards . Published Kovats retention index data on SE-30 columns facilitates GC identification [5], and predicted GC-MS spectra are available through DrugBank for mass spectrometry method development [6]. Quality control laboratories developing stability-indicating methods or impurity profiling assays should consider bornaprine for its well-documented analytical support infrastructure.

Quote Request

Request a Quote for Bornaprine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.